
Methyl 1-(2-Methoxy-2-oxoethoxy)cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(2-Methoxy-2-oxoethoxy)cyclohexanecarboxylate is an organic compound with the molecular formula C11H18O5 and a molecular weight of 230.26 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring substituted with a methoxy-oxoethoxy group and a carboxylate ester. It is used in various chemical and industrial applications due to its reactivity and functional properties.
Vorbereitungsmethoden
The synthesis of Methyl 1-(2-Methoxy-2-oxoethoxy)cyclohexanecarboxylate typically involves the esterification of cyclohexanecarboxylic acid with methoxy-oxoethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
Methyl 1-(2-Methoxy-2-oxoethoxy)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(2-Methoxy-2-oxoethoxy)cyclohexanecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of Methyl 1-(2-Methoxy-2-oxoethoxy)cyclohexanecarboxylate involves its interaction with various molecular targets. In biological systems, it can undergo hydrolysis by esterases to release the active carboxylic acid and alcohol components. These products can then participate in further biochemical pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Methyl 1-(2-Methoxy-2-oxoethoxy)cyclohexanecarboxylate can be compared with similar compounds such as:
Methyl 1-(2-Methoxy-2-oxoethyl)cyclopropane-1-carboxylate: This compound has a cyclopropane ring instead of a cyclohexane ring, leading to different reactivity and applications.
[1-(2-Methoxy-2-oxoethyl)cycloheptyl]acetate:
The uniqueness of this compound lies in its specific ring structure and functional groups, making it suitable for a wide range of applications in various fields.
Eigenschaften
Molekularformel |
C11H18O5 |
---|---|
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
methyl 1-(2-methoxy-2-oxoethoxy)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H18O5/c1-14-9(12)8-16-11(10(13)15-2)6-4-3-5-7-11/h3-8H2,1-2H3 |
InChI-Schlüssel |
NEQBJYWXJSUTOB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)COC1(CCCCC1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.